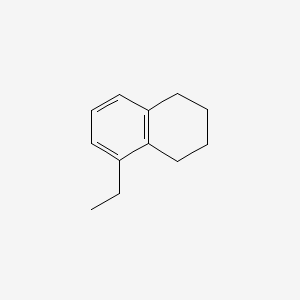

5-Ethyltetraline

Description

Contextualization within Tetralin Derivatives Research

Tetralin (1,2,3,4-tetrahydronaphthalene) and its derivatives are a class of bicyclic aromatic hydrocarbons that have garnered considerable attention in medicinal and synthetic chemistry. The tetralin framework, comprising a fused benzene (B151609) and cyclohexane (B81311) ring, is a structural motif present in a variety of biologically active compounds. Research into tetralin derivatives has revealed their potential in developing therapeutics for a range of conditions, including cancer, depression, and neurodegenerative diseases. guidechem.comorgsyn.org For instance, the tetralin ring is a crucial structural element in the antidepressant sertraline (B1200038) and is found in the structure of anthracycline antibiotics used in cancer chemotherapy. guidechem.com

The study of tetralin derivatives is not limited to their biological activities. They are also significant in materials science and as intermediates in the synthesis of more complex molecules. The reactivity of the tetralin system, which combines aromatic and aliphatic features, allows for a diverse range of chemical transformations. The position of substituents on the tetralin core, such as the ethyl group in 5-Ethyltetraline, can significantly influence the molecule's chemical and physical properties, including its steric and electronic effects.

Significance in Organic Synthesis and Chemical Intermediate Applications

This compound serves as a valuable intermediate in organic synthesis, providing a foundational structure for the construction of more complex molecules. Chemical intermediates are compounds that are synthesized as stepping stones in a multi-step reaction sequence towards a final target product. sarex.comglobalpharmatek.com The pharmaceutical industry, for example, heavily relies on a wide array of intermediates for the production of Active Pharmaceutical Ingredients (APIs). sarex.comevonik.com

The synthesis of this compound itself can be approached through several established organic reactions. A common strategy involves the catalytic hydrogenation of the corresponding substituted naphthalene (B1677914). For instance, 1-ethylnaphthalene (B72628) can be hydrogenated to yield a mixture of ethyltetralin isomers, including this compound. The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the desired isomer.

A plausible and widely utilized method for synthesizing the precursor for this compound is the Haworth synthesis. This multi-step process typically begins with a Friedel-Crafts acylation reaction between a suitable aromatic substrate and an acid anhydride (B1165640), such as succinic anhydride. cphi-online.com The resulting keto acid can then undergo reduction, commonly a Clemmensen reduction, to remove the carbonyl group, followed by an intramolecular Friedel-Crafts acylation to form a tetralone ring system. For the synthesis of this compound, ethylbenzene (B125841) would be the starting aromatic compound. The reaction with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride would form 3-(4-ethylbenzoyl)propanoic acid. Subsequent Clemmensen reduction would yield 4-(4-ethylphenyl)butanoic acid. An intramolecular Friedel-Crafts acylation of this acid would then produce 5-ethyl-1-tetralone, a key intermediate. Finally, reduction of the ketone functionality of 5-ethyl-1-tetralone would furnish this compound.

The resulting this compound can then be utilized in further synthetic transformations. Its structure allows for reactions at both the aromatic and the saturated rings, as well as at the ethyl substituent, making it a versatile intermediate for creating a variety of fine chemicals. hokkochem.co.jp

Below are data tables summarizing the key properties of this compound and a representative intermediate in its synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 5-ethyl-1,2,3,4-tetrahydronaphthalene |

| CAS Number | 42775-75-7 |

| Molecular Formula | C₁₂H₁₆ |

| Molecular Weight | 160.26 g/mol |

| Boiling Point | 248.02 °C (estimated) |

| Melting Point | -44.55 °C (estimated) |

| Flash Point | 98.4 °C (estimated) |

| Density | 0.973 g/cm³ (estimated) |

Data sourced from chemical databases and may be estimated.

Table 2: Properties of a Key Synthetic Intermediate: 5-Ethyl-1-tetralone

| Property | Value |

| IUPAC Name | 5-ethyl-3,4-dihydronaphthalen-1(2H)-one |

| CAS Number | 51015-31-7 |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| Appearance | Not specified |

Data sourced from chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h5,7-8H,2-4,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCKFZOMBDMRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871391 | |

| Record name | naphthalene, 5-ethyl-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42775-75-7, 81598-29-0 | |

| Record name | Naphthalene, 5-ethyl-1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042775757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, ethyl-1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081598290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naphthalene, 5-ethyl-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Ethyltetraline and Its Isomers

Catalytic Hydrogenation Routes

Catalytic hydrogenation is a foundational method for producing alkyltetralins from their corresponding alkyl-naphthalenes. bme.hu This process involves the addition of hydrogen across one of the aromatic rings of the naphthalene (B1677914) structure, resulting in a saturated cyclohexane (B81311) ring fused to an aromatic benzene (B151609) ring.

The selective hydrogenation of alkyl-naphthalenes, such as ethylnaphthalene, is a key route to producing ethyltetralins. researchgate.net The presence of an alkyl substituent on one of the aromatic rings influences the hydrogenation process, typically promoting the saturation of the substituted ring. researchgate.net For instance, the hydrogenation of 1-ethylnaphthalene (B72628) is a direct pathway to 5-ethyltetraline, while the hydrogenation of 2-ethylnaphthalene (B165323) yields 2-ethyltetralin (B1619202) and 6-ethyltetralin. bme.huchula.ac.thlookchem.com

The process generally involves reacting the alkyl-naphthalene with hydrogen gas at elevated temperatures and pressures in the presence of a catalyst. scielo.br While noble metal catalysts like palladium-on-carbon are effective and can favor the formation of tetralin over the fully hydrogenated decalin, transition metal catalysts are often preferred due to cost-effectiveness. scielo.brwikipedia.orgsciencemadness.org

Table 1: Research Findings on Catalytic Hydrogenation of Naphthalene Derivatives

| Catalyst | Substrate | Temperature | Pressure | Key Findings | Source |

|---|---|---|---|---|---|

| Cobalt-Molybdenum (Co-Mo) | Ethylnaphthalene | Not Specified | Not Specified | Studied for hydrogenation activity; the promoter-to-molybdenum ratio impacts performance. | researchgate.net |

| Sulfided Cobalt-Molybdenum on Alumina | Aromatics | 343-399°C (650-750°F) | 68 atm (1000 psi) | Effective for aromatics saturation in fuel production. | dtic.mil |

| 4%NiO-20%MoO₃/Al₂O₃ | Naphthalene | 200°C | 6 MPa (870 psi) | Achieved 99.56% naphthalene conversion with 99.43% selectivity for tetralin. | scielo.br |

| Palladium-on-Carbon (Pd/C) | Naphthalene | 100°C | ~68 atm (1000 psig) | Favorable for stopping the hydrogenation at the tetralin stage. | sciencemadness.org |

Research into unsupported Co-Mo sulfide (B99878) catalysts has shown high activity in the hydrogenation of bicyclic aromatic hydrocarbons like ethylnaphthalene. researchgate.net Studies have identified an optimum promoter-to-molybdenum ratio of 0.25:1 for this type of reaction. researchgate.net Furthermore, these Co-Mo catalysts demonstrate good stability and can be recycled without a significant loss of activity. researchgate.net

Selective Catalytic Hydrogenation of Alkyl-Naphthalenes

Alkylation Reactions of Tetraline

An alternative synthetic approach is the direct alkylation of tetraline. This involves attaching an ethyl group to the aromatic ring of the tetraline molecule through an electrophilic aromatic substitution reaction. bme.hu

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on an aromatic ring. wikipedia.orgmt.com In the context of synthesizing ethyltetraline, this reaction involves treating tetraline with an ethylating agent, such as an ethyl halide (e.g., ethyl bromide), in the presence of a Lewis acid catalyst. lookchem.commasterorganicchemistry.com The reaction substitutes a hydrogen atom on the aromatic portion of the tetraline molecule (positions 5, 6, 7, or 8) with an ethyl group. byjus.com This process typically yields a mixture of isomers, primarily this compound and 6-ethyltetraline (B1618554). bme.hu

Lewis acids are essential catalysts in the Friedel-Crafts reaction. wikipedia.org Strong Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are commonly employed. wikipedia.orglibretexts.org Their primary role is to activate the alkyl halide, making it a more potent electrophile. The Lewis acid coordinates with the halogen atom of the ethyl halide, facilitating the formation of an electrophilic carbocation (or a carbocation-like complex) that then attacks the electron-rich aromatic ring of tetraline. mt.combyjus.com

Research has shown that reaction conditions, particularly temperature, significantly influence the ratio of the resulting isomers. bme.hu In the ethylation of tetraline, lower temperatures favor the formation of 6-ethyl-tetraline, while higher temperatures increase the proportion of 5-ethyl-tetraline in the product mixture. bme.hu

Table 2: Influence of Temperature on Isomer Distribution in Friedel-Crafts Ethylation of Tetraline

| Temperature (°C) | 6-Ethyl-tetraline (wt%) | 5-Ethyl-tetraline (wt%) | Source |

|---|---|---|---|

| 10 | ~95% | ~5% | bme.hu |

| 50 | 57% | 43% | bme.hu |

Table 3: Common Lewis Acid Catalysts in Friedel-Crafts Reactions

| Catalyst | Formula | Key Characteristics | Source |

|---|---|---|---|

| Aluminum Chloride | AlCl₃ | A strong, commonly used, and versatile Lewis acid. | wikipedia.orglibretexts.org |

| Iron(III) Chloride | FeCl₃ | Another effective Lewis acid catalyst for these reactions. | mt.commasterorganicchemistry.com |

| Boron Trifluoride | BF₃ | A gaseous Lewis acid, often used in complex form (e.g., BF₃·OEt₂). | wikipedia.org |

| Zeolites | - | Solid acid catalysts used in industrial-scale alkylations. | wikipedia.org |

A distinct method for the ethylation of tetraline involves the use of organo-alkali metal compounds as catalysts. google.com.pg This process differs significantly from Friedel-Crafts alkylation in both the alkylating agent and the position of substitution. In this method, tetraline is reacted with ethylene (B1197577) gas in the presence of a catalyst such as amyl sodium or benzyl (B1604629) potassium. google.com.pg

Crucially, this reaction does not alkylate the aromatic ring. Instead, ethylation occurs on the saturated ring at the 1 and 4 positions. google.com.pg The reaction yields 1,4-diethyltetralin and, depending on conditions, 1,1,4-triethyltetralin. google.com.pg This demonstrates a methodology for producing different isomers of ethylated tetralin compared to the Friedel-Crafts route.

Table 4: Ethylation of Tetraline with Organo-Alkali Metal Catalysts

| Catalyst Type | Example Catalysts | Reactants | Primary Product(s) | Key Finding | Source |

|---|---|---|---|---|---|

| Organo-alkali metal compounds | Amyl sodium, Benzyl potassium | Tetraline, Ethylene | 1,4-Diethyltetralin, 1,1,4-Triethyltetralin | Ethylation occurs exclusively on the saturated ring (positions 1 and 4), not the aromatic ring. | google.com.pg |

Regioselectivity in Alkylation Leading to Ethyltetraline Isomers (e.g., 1,4-diethyltetralin, 1,1,4-triethyltetralin)

Regioselectivity is a critical factor in the alkylation of tetralin systems, determining the precise position of substituent addition. The synthesis of specific ethyltetraline isomers is governed by the interplay of electronic and steric effects, which influence the stability of intermediate carbocations. researchgate.net

A notable example is the reaction of perfluorotetralin (B12759897) with tetrafluoroethylene (B6358150) in the presence of antimony pentafluoride (SbF₅), which yields perfluoro-1,4-diethyltetralin. researchgate.netresearchgate.net This reaction proceeds through the formation of carbocation intermediates, where the orientation of the incoming ethyl group is directed to specific positions on the tetralin core. The stability of these intermediates and the steric hindrance posed by existing substituents guide the formation of the final product. researchgate.net In the case of perfluorinated systems, reactions involving perfluorobenzocyclobutene and perfluoroindan (B1337006) with tetrafluoroethylene and SbF₅ have been shown to produce diethyl-substituted isomers, highlighting how the ring structure influences the reaction's outcome. researchgate.netresearchgate.net For instance, perfluoroindan primarily yields perfluoro-1,1-diethylindan, whereas perfluorobenzocyclobutene results in an almost equal mixture of perfluoro-1,1- and -1,2-diethylbenzocyclobutenes. researchgate.netresearchgate.net

Table 1: Regioselectivity in Alkylation of Perfluorinated Benzocycloalkenes

| Starting Material | Product(s) | Key Observation | Source(s) |

|---|---|---|---|

| Perfluorotetralin | Perfluoro-1,4-diethyltetralin | Formation of a disubstituted derivative. | researchgate.net, researchgate.net |

| Perfluoroindan | Perfluoro-1,1-diethylindan | Highly selective formation of the 1,1-isomer. | researchgate.net, researchgate.net |

Reductive Conversion Pathways

The Kishner-Wolff reduction is a classic organic reaction used to deoxygenate aldehydes and ketones, converting a carbonyl group into a methylene (B1212753) group (-CH₂-). alfa-chemistry.combyjus.com This transformation is conducted under basic conditions, making it a suitable alternative to the acid-catalyzed Clemmensen reduction, especially for substrates that are sensitive to acid. alfa-chemistry.com The reaction typically employs hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as diethylene glycol. byjus.comyoutube.com

The mechanism begins with the reaction of the carbonyl compound, such as a propionyl-tetraline, with hydrazine to form a hydrazone intermediate. byjus.comyoutube.com In the strongly basic medium, the hydrazone is deprotonated, leading to the formation of a diimide anion. nrochemistry.com This intermediate then undergoes a series of steps, culminating in the elimination of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction to completion, and the formation of a carbanion. alfa-chemistry.combyjus.com The resulting carbanion is then protonated by a proton source in the reaction mixture, such as water, to yield the final alkane product. byjus.com Applying this to an acyltetraline like propionyl-tetraline would reduce the ketone function of the propionyl group to an ethyl group, yielding the corresponding ethyltetraline.

Transformations from Fluorinated Precursors

The transformation of fluorinated precursors provides a unique route to substituted aromatic compounds. Research has shown that the defluorination of perfluoro-6-methyltetralin using zinc in dimethylformamide (DMF) leads to aromatization of the ring system. eco-vector.com This reaction yields a mixture of products, primarily 1,2,4,5,6,8-hexafluoro-3-(trifluoromethyl)naphthalene and perfluoro-2-methylnaphthalene. eco-vector.comsciprofiles.comsciprofiles.com This process demonstrates a method of converting a saturated, fluorinated ring into an aromatic naphthalene system with concurrent rearrangement and elimination of fluorine atoms.

The reactivity of fluorinated tetralins can be further manipulated using different reagents. The reaction of perfluoro-1-ethyltetralin with bromine-activated zinc in DMF initiates a distinct transformation pathway. sciprofiles.comsciprofiles.com This process generates an organozinc intermediate, specifically (perfluoro-4-ethylnaphthalen-1-yl)zinc bromide. sciprofiles.comsciprofiles.com Subsequent treatment of this intermediate with water leads to the formation of 1,2,3,4,6,7-hexafluoro-5-(perfluoroethyl)naphthalene. sciprofiles.comsciprofiles.com Alternatively, if the organozinc compound is reacted with copper(II) chloride (CuCl₂), it promotes a coupling reaction, affording perfluoro-4,4′-diethyl-1,1′-binaphthalene. sciprofiles.comsciprofiles.com

Table 2: Transformations of Perfluorinated Tetralins

| Reactant | Reagents | Product(s) | Source(s) |

|---|---|---|---|

| Perfluoro-6-methyltetralin | 1. Zinc, DMF | 1,2,4,5,6,8-Hexafluoro-3-(trifluoromethyl)naphthalene, Perfluoro-2-methylnaphthalene | sciprofiles.com, sciprofiles.com, eco-vector.com |

| Perfluoro-1-ethyltetralin | 1. Bromine-activated Zinc, DMF2. H₂O | 1,2,3,4,6,7-Hexafluoro-5-(perfluoroethyl)naphthalene | sciprofiles.com, sciprofiles.com |

Defluorination and Related Transformations of Perfluoro-6-methyltetralin

Formation through Ring-Opening Reactions

Ring-opening reactions represent a potential, though less direct, synthetic pathway to tetralin derivatives. These reactions typically involve strained cyclic precursors, such as epoxides or other small-ring systems, which can be opened under either acidic or basic conditions. libretexts.org The high ring strain in a three-membered ring like an epoxide facilitates cleavage by nucleophiles, a reaction that does not readily occur in larger, less strained cyclic ethers. libretexts.org

In a base-catalyzed ring-opening, a strong nucleophile attacks one of the carbon atoms of the ring, breaking the carbon-oxygen bond. libretexts.org For instance, the reaction of an epoxide with a Grignard reagent, a strong nucleophile, proceeds via an Sₙ2 mechanism to open the ring and form an alcohol after protonation. libretexts.org In an acid-catalyzed mechanism, the oxygen of the ring is first protonated, making it a better leaving group and activating the ring for nucleophilic attack. libretexts.org While these are general mechanisms for ring-opening, specific examples detailing the formation of this compound through the cleavage of a larger bicyclic precursor are not prominently documented in the surveyed literature. Theoretically, a custom-synthesized bicyclic compound could be designed to undergo a targeted ring-opening to yield a tetralin scaffold.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1,4-Triethyltetralin |

| 1,2,3,4,6,7-Hexafluoro-5-(perfluoroethyl)naphthalene |

| 1,2,4,5,6,8-Hexafluoro-3-(trifluoromethyl)naphthalene |

| 1,4-Diethyltetralin |

| This compound |

| Antimony pentafluoride |

| Copper(II) chloride |

| Diethylene glycol |

| Dimethylformamide |

| Hydrazine |

| Perfluoro-1,1-diethylindan |

| Perfluoro-1,2-diethylbenzocyclobutenes |

| Perfluoro-1,4-diethyltetralin |

| Perfluoro-1-ethyltetralin |

| Perfluoro-2-methylnaphthalene |

| Perfluoro-4,4′-diethyl-1,1′-binaphthalene |

| Perfluoro-6-methyltetralin |

| Perfluorobenzocyclobutene |

| Perfluoroindan |

| Perfluorotetralin |

| Potassium hydroxide |

| Propionyl-tetraline |

| Tetrafluoroethylene |

Hydrocracking of Polycyclic Aromatic Compounds (e.g., Acenaphthene)

The hydrocracking of polycyclic aromatic compounds like acenaphthene (B1664957) serves as a significant method for producing alkyl-substituted tetralins. Research into the hydrocracking of acenaphthene over a sulfided Ni–Mo/Al₂O₃ catalyst reveals distinct reaction pathways that yield a variety of products, including ethyltetralin isomers. oup.com The process is typically conducted under high initial hydrogen pressure (e.g., 6 MPa) and at elevated temperatures ranging from 390 to 450 °C. oup.com

The major products from this process can be categorized into several classes, as detailed in the table below.

| Product Class | Description | Examples |

|---|---|---|

| Hydrogenated Products | Products resulting from the hydrogenation of acenaphthene without ring opening. | Tetrahydroacenaphthylene, Hexahydroacenaphthylene, Perhydroacenaphthylene |

| Ring-Opening Products | Bicyclic and monocyclic compounds formed from the cleavage of the five-membered ring. | 1-Ethylnaphthalene, 1-Ethyltetralin, 1-Propylindane |

| Alkylation Products | Tricyclic compounds with 13 or more carbon atoms. | Not specified |

| Dimerization Products | Compounds formed from the dimerization of acenaphthene and subsequent hydrogenation. | Biacenaphthene and its hydrogenated derivatives |

The investigation shows that the ring opening of acenaphthene occurs via two primary routes: the direct ring opening of acenaphthene itself and the ring opening of its hydrogenated intermediate, hexahydroacenaphthylene. oup.com Direct opening of the acenaphthene ring exclusively produces 1-ethylnaphthalene. oup.com

Production of 1-Ethyltetralin from Specific Ring Fissions

The synthesis of 1-ethyltetralin is specifically achieved through the hydrocracking of hexahydroacenaphthylene, an intermediate formed during the hydrogenation of acenaphthene. oup.com The cleavage of the saturated five-membered ring in this intermediate follows two distinct fission pathways:

Opening of the saturated five-membered ring : This specific C–C bond cleavage adjacent to the benzene ring results in the formation of 1-ethyltetralin. oup.com

Opening of the saturated six-membered ring : An alternative ring fission pathway leads to the production of 1-propylindane. oup.com

This selectivity highlights how controlling the reaction intermediates and cleavage pathways during the hydrocracking of polycyclic compounds is essential for the targeted synthesis of specific ethyltetralin isomers like 1-ethyltetralin. oup.com

General Strategies for Synthesis of Polyaromatic Compounds Incorporating Ethyltetraline Moieties

The incorporation of an ethyltetraline framework into larger, more complex polyaromatic structures is a key challenge in synthetic organic chemistry. These strategies often involve multi-step sequences and the use of advanced catalytic systems.

One general approach is the use of iron(III)-catalyzed carbonyl-olefin metathesis. This method provides a pathway to polycyclic aromatic compounds (PACs) under mild conditions and is characterized by its operational simplicity and high regioselectivity. nih.gov The reaction couples various olefin moieties with aryl-ketones or aryl-aldehydes, offering a versatile tool for constructing functionalized PACs. nih.gov While not explicitly demonstrated for an ethyltetraline moiety, its principles could be applied to synthesize such structures.

Another powerful strategy involves ring-expansion or fragmentation reactions to build complex aromatic systems. For instance, in the total synthesis of Salimabromide, an ethyl tetraline intermediate was synthesized as part of a multi-step sequence. nih.gov This demonstrates a targeted approach where the ethyltetraline core is constructed and then elaborated into a more complex natural product.

Furthermore, modern synthetic methodologies focus on creating N-doped polycyclic aromatic hydrocarbons (PAHs) containing non-hexagonal rings, such as heptalene. thieme-connect.de These syntheses often rely on building-block approaches, such as the Pd-catalyzed decarboxylative annulation, to construct complex fused-ring systems. thieme-connect.de Such strategies could be adapted to incorporate an ethyltetraline unit as a foundational building block for novel, large-scale polyaromatic hydrocarbons with specific electronic and geometric properties.

Chemical Reactivity and Catalytic Transformations of 5 Ethyltetraline

Oxidation Pathways and Mechanisms

The oxidation of 5-ethyltetraline can proceed through several pathways, primarily targeting the saturated ring and the benzylic positions, which are activated by the adjacent aromatic ring.

One of the principal oxidation reactions involves the conversion of the tetralin moiety into a tetralone. For instance, studies on the oxidation of ethyltetralin isomers, such as 6-ethyltetralin, have demonstrated that using an oxidizing agent like chromium trioxide predominantly yields the corresponding ethyl-1-tetralone. researchgate.net This suggests that a primary pathway for the oxidation of this compound would be the formation of 5-ethyl-1-tetralone and 8-ethyl-1-tetralone. The mechanism involves the attack on the benzylic carbons (C1 and C4), which are most susceptible to oxidation due to the stabilization of radical or cationic intermediates by the aromatic ring.

Another significant oxidative process is dehydrogenation, which leads to the aromatization of the saturated ring. This reaction transforms the ethyltetraline into ethylnaphthalene. researchgate.net This process is fundamentally an oxidation reaction as it involves the loss of hydrogen. libretexts.org Catalytic dehydrogenation can be achieved using catalysts such as palladium on charcoal. researchgate.net The reaction is a key pathway in both synthetic applications and thermal degradation processes.

Reduction Reactions, Including Hydrogenation

Reduction reactions of this compound primarily involve the hydrogenation of the aromatic ring. ineratec.de As a derivative of tetralin, which is itself a product of the partial hydrogenation of naphthalene (B1677914), this compound can be further reduced to form ethyl-decalin (ethyldecahydronaphthalene). mdpi.com

Catalytic hydrogenation is the most common method for this transformation. The reaction typically employs transition metal catalysts like platinum (Pt), palladium (Pd), or nickel (Ni) under elevated hydrogen pressure and temperature. ineratec.de The process involves the addition of hydrogen molecules across the double bonds of the aromatic ring, converting it into a fully saturated cyclohexane (B81311) ring. ineratec.de

The complete hydrogenation of this compound would result in a mixture of cis- and trans-isomers of ethyl-decalin. The stereochemistry of the product can be influenced by the choice of catalyst and reaction conditions. mdpi.com This reaction is significant in the production of high-density fuels and specialty solvents where fully saturated cyclic hydrocarbons are desired.

Isomerization and Rearrangement Processes

Under specific catalytic or thermal conditions, this compound can undergo various isomerization and rearrangement reactions, leading to structurally different molecules. These processes are often driven by the formation of more stable intermediates, such as stabilized carbocations or radicals.

In the presence of acid catalysts, such as zeolites or Lewis acids like aluminum chloride, this compound can undergo dehydrogenation to form an aromatic naphthalene structure. This process is a key example of arene formation. The acidic sites on the catalyst facilitate the elimination of hydrogen from the saturated ring, leading to the formation of 5-ethylnaphthalene. This reaction is essentially an acid-catalyzed oxidation where the hydrocarbon itself is the hydrogen source, which may be consumed in side reactions or released as H₂.

Carbocation rearrangements are fundamental to many reactions involving tetralin derivatives, especially under acidic or thermal stress. libretexts.orglibretexts.org When a carbocation is formed, for instance, during an acid-catalyzed reaction, it can rearrange to a more stable carbocation. libretexts.org This can occur via a hydride shift, where a hydrogen atom with its pair of electrons migrates to an adjacent positively charged carbon, or an alkyl shift, where an entire alkyl group migrates. libretexts.orgmasterorganicchemistry.com

In the context of this compound, such rearrangements can be observed during processes like thermal cracking. A significant rearrangement process for the tetralin framework is ring contraction, where the six-membered saturated ring transforms into a five-membered ring, yielding methylindane derivatives. acs.orgacs.org This process proceeds through a series of radical or cationic intermediates involving complex rearrangements, including alkyl and hydride shifts, ultimately leading to a thermodynamically more stable indane skeleton. acs.org The driving force for these shifts is the formation of a more stable intermediate, such as converting a secondary carbocation to a more stable tertiary carbocation. libretexts.orgyoutube.com

Acid-Catalyzed Arene Formation from Ethyltetraline

Pyrolysis and Thermal Cracking Studies of Ethyltetralin Derivatives

Pyrolysis and thermal cracking involve the decomposition of molecules at high temperatures. Ethyltetralin has been used as a model compound to understand the thermal behavior of alkylhydroaromatic structures found in heavy oils and asphaltenes. scribd.comumich.edu

Studies on the pyrolysis of ethyltetralin show that the reaction network involves several primary and secondary pathways:

Dehydrogenation: This is a major pathway where the saturated ring loses hydrogen to form ethylnaphthalene and subsequently naphthalene (through de-ethylation). researchgate.net

C-C Bond Cleavage: This can occur at two main locations:

Side-chain cleavage: The ethyl group can be cleaved off, producing ethylene (B1197577) and tetralin, or through β-scission, generating radicals.

Ring opening: The saturated ring can open, leading to the formation of various alkylbenzenes. acs.org

Ring Contraction: As mentioned earlier, the tetralin ring can rearrange and contract to form more stable methylindane structures. acs.orgresearchgate.net

The pyrolysis of 2-ethyltetralin (B1619202), an isomer of this compound, has been studied in detail, and the findings provide insight into the expected products for this compound. researchgate.net

Table 1: Common Products from the Pyrolysis of Ethyltetralin Derivatives

| Product Class | Specific Examples | Formation Pathway | Reference |

| Dehydrogenation Products | Ethylnaphthalene, Naphthalene, Dialin | Loss of H₂ from the saturated ring | , researchgate.net |

| Side-Chain Cleavage Products | Tetralin, Ethylene, Methane | Cleavage of the ethyl group | |

| Ring-Opening Products | Alkylbenzenes (e.g., Butylbenzene) | Scission of C-C bonds within the saturated ring | acs.org |

| Rearrangement Products | Methylindane | Ring contraction of the tetralin skeleton | acs.org, researchgate.net |

Functionalization and Derivatization Reactions (General Overview)

Functionalization refers to the introduction of new functional groups into a molecule, which can significantly alter its chemical and physical properties. mdpi.comrsc.org this compound offers multiple sites for functionalization due to its dual reactive nature.

Aromatic Ring Functionalization: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. Depending on the directing effects of the alkyl and tetralin substituents, functional groups like nitro (-NO₂), halogen (-Br, -Cl), or sulfonyl (-SO₃H) can be introduced.

Benzylic Functionalization: The methylene (B1212753) groups of the saturated ring adjacent to the aromatic ring (benzylic positions) are particularly reactive. As seen in oxidation reactions, these positions can be converted to carbonyl groups to form tetralones. researchgate.net Downstream products such as 5-ethyl-3,4-dihydro-2H-naphthalen-1-one and 8-Ethyl-3,4-dihydro-2H-naphthalen-1-one are examples of such derivatization. lookchem.com

Alkene Formation: Controlled dehydrogenation can introduce a double bond into the saturated ring, forming an ethyldihydronaphthalene, which can then be used in further addition reactions.

These derivatization reactions are crucial for synthesizing a variety of more complex molecules, leveraging the this compound scaffold for applications in materials science and medicinal chemistry. mdpi.com

Halogenation Reactions (e.g., Bromination)

Halogenation of 5-ethyltetralin can proceed via different mechanisms depending on the reaction conditions, leading to substitution on either the aromatic ring, the saturated ring, or the ethyl side chain. Bromination serves as a representative example of these transformations.

The reaction of alkanes with halogens like bromine typically requires heat or ultraviolet (UV) light and proceeds through a free-radical chain mechanism. byjus.comacs.org This process involves three main stages: initiation, propagation, and termination. numberanalytics.com

Initiation: UV energy cleaves the bromine molecule (Br₂) into two highly reactive bromine radicals (Br•). byjus.com

Propagation: A bromine radical abstracts a hydrogen atom from the substrate to form a carbon-centered radical and hydrogen bromide (HBr). This radical then reacts with another Br₂ molecule to yield the brominated product and a new bromine radical, which continues the chain. numberanalytics.com

Termination: The reaction ceases when radicals combine with each other. byjus.com

In the case of 5-ethyltetralin, radical bromination would preferentially occur at the benzylic positions (C1 and C4) or the secondary carbon of the ethyl group, as the resulting secondary and benzylic radicals are more stable than primary radicals. Substitution at the allylic position of an alkene is also favored due to the lower bond dissociation energy of allylic C-H bonds. libretexts.org

Alternatively, electrophilic aromatic substitution occurs on the benzene ring. The ethyl group is an activating, ortho-, para-directing group. Therefore, bromination in the presence of a Lewis acid catalyst would be expected to yield substitution at the positions ortho and para to the ethyl group (C6 and C8).

A study on the bromination of various 8-substituted quinolines demonstrated that reaction conditions significantly influence the outcome, yielding mono- or di-bromo derivatives. dss.go.th For instance, reacting 8-methoxyquinoline (B1362559) with bromine in chloroform (B151607) produced the 5-bromo derivative as the sole product. dss.go.th While not directly involving 5-ethyltetralin, this highlights the regioselectivity achievable in electrophilic aromatic halogenation.

A summary of potential bromination products of 5-ethyltetralin under different conditions is presented below.

Table 1: Potential Products of 5-Ethyltetralin Bromination

| Reaction Condition | Probable Reaction Type | Major Product(s) |

| Br₂, UV light | Free Radical Substitution | 1-Bromo-5-ethyltetralin, 4-Bromo-5-ethyltetralin, 1-(1-bromoethyl)tetralin |

| Br₂, Lewis Acid (e.g., FeBr₃) | Electrophilic Aromatic Substitution | 6-Bromo-5-ethyltetralin, 8-Bromo-5-ethyltetralin |

Hydroxylation Reactions

Hydroxylation introduces a hydroxyl (-OH) group onto the molecule. For 5-ethyltetralin, this can occur on the aromatic ring or the aliphatic portions. The Hazardous Substances Data Bank notes that the metabolism of tetralin can yield ar-beta-tetralol (5,6,7,8-tetrahydro-2-naphthol), indicating hydroxylation of the aromatic ring. molaid.com By analogy, 5-ethyltetralin could undergo similar aromatic hydroxylation.

The position of hydroxylation is influenced by the directing effects of the existing substituents. The ethyl group and the fused aliphatic ring are both ortho-, para-directing. Therefore, hydroxylation would likely occur at positions C6 and C8. Additionally, enzymatic or catalytic oxidation could potentially introduce a hydroxyl group at the benzylic carbons (C1, C4) or on the ethyl side chain.

Catalytic Conversion Mechanisms and Design

Catalysis is crucial for many transformations involving the tetralin scaffold, enabling reactions like hydrogenation and facilitating the synthesis of complex chiral molecules.

Role of Heterogeneous Catalysts in Tetralin Transformations

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is fundamental to many industrial processes, including the hydrogenation of aromatic compounds. wikipedia.org These catalysts typically consist of a metal, such as platinum (Pt), palladium (Pd), or nickel (Ni), dispersed on a solid support like carbon, alumina, or barium sulfate. libretexts.orgwikipedia.org

The catalytic hydrogenation of an alkene to an alkane on a metal surface is a key example. The process lowers the reaction's activation energy, thereby increasing the reaction rate. youtube.com The generally accepted mechanism for this type of reaction on solid catalysts is the Horiuti-Polanyi mechanism, which involves several steps: wikipedia.org

Adsorption: The unsaturated reactant (the tetralin derivative) and hydrogen gas (H₂) are adsorbed onto the surface of the metal catalyst. libretexts.org

Dissociation: The H-H bond in hydrogen is broken, and the hydrogen atoms bind to the catalyst surface. wikipedia.org

Hydrogen Transfer (Step 1): One hydrogen atom is transferred from the catalyst surface to one of the carbon atoms of the double bond. This step is reversible. wikipedia.org

Hydrogen Transfer (Step 2): A second hydrogen atom is transferred to the adjacent carbon atom, completing the saturation. This step is effectively irreversible. wikipedia.org

Desorption: The newly formed saturated molecule detaches from the catalyst surface, freeing up the active site for the next reaction cycle. libretexts.org

In the context of tetralin derivatives, heterogeneous catalysts are used for the hydrogenation of the aromatic ring. For example, supported nickel catalysts are employed in these transformations. lut.fi The stability and reusability of these catalysts are critical for industrial applications. Studies on MoS₂ nanocatalysts for the hydrogenation of anthracene (B1667546) have shown that catalyst stability is crucial for maintaining high catalytic activity over multiple cycles. acs.org

Table 2: Examples of Heterogeneous Catalysts in Aromatic Transformations

| Catalyst System | Support Material | Transformation | Reference |

| Platinum (Pt) | Carbon | Hydrogenation | youtube.com |

| Nickel (Ni) | Raney Nickel | Nitrile Hydrogenation | wikipedia.org |

| Palladium (Pd) | Alumina | Hydrogenation | wikipedia.org |

| Molybdenum Disulfide (MoS₂) | N/A (nanocatalyst) | Anthracene Hydrogenation | acs.org |

Advanced Catalytic Asymmetric Synthesis Involving Tetralin Scaffolds

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. The tetralin framework is a common motif in biologically active molecules, and significant research has been dedicated to developing catalytic asymmetric methods to produce chiral tetralin derivatives.

Several strategies have emerged as powerful tools for this purpose:

Chiral Auxiliary Strategy: This is one of the most widely applied methods. A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. This approach, pioneered by Meyers, has been used extensively in the synthesis of aryltetralins using auxiliaries like chiral oxazolines and (-)-menthol. rsc.org

Chiral Pool Strategy: This method utilizes readily available chiral starting materials from nature, such as L-glutamic acid, to synthesize target molecules. rsc.org

Asymmetric Transfer Hydrogenation (ATH): This technique uses a catalyst to transfer hydrogen from a donor molecule to a substrate, creating a chiral center with high enantioselectivity. A study by Touge et al. demonstrated the use of oxo-tethered Ruthenium (Ru) catalysts for the dynamic kinetic resolution of tetralone precursors to synthesize lactone-fused tetralin derivatives with excellent control over multiple stereocenters. thieme-connect.com

Intramolecular Photoreaction: An intramolecular Norrish/Yang type cyclization has been used for the asymmetric synthesis of tricyclic tetralin derivatives. By employing ionic chiral auxiliaries, researchers achieved very high enantiomeric excesses (up to 99%). ubc.caresearcher.life

These advanced catalytic methods provide access to a wide array of complex, optically active molecules built upon the tetralin scaffold, opening avenues for the discovery of new pharmaceuticals and functional materials.

Table 3: Strategies in Asymmetric Synthesis of Tetralin Derivatives

| Strategy | Catalyst/Auxiliary Type | Type of Tetralin Derivative | Key Feature | Reference |

| Chiral Auxiliary | Chiral Oxazoline, (-)-Menthol | Aryltetralins | Auxiliary directs stereoselective reaction | rsc.org |

| Asymmetric Transfer Hydrogenation | Oxo-tethered Ruthenium (Ru) complexes | Lactone-fused tetralins | Dynamic kinetic resolution of racemic precursors | thieme-connect.com |

| Intramolecular Photoreaction | Ionic Chiral Auxiliary | Tricyclic tetralins | High enantiomeric excess via solid-state reaction | ubc.caresearcher.life |

| Chiral Pool | L-Glutamic Acid | (-)-Isodeoxypodophyllotoxin | Utilizes naturally occurring chiral starting materials | rsc.org |

Advanced Spectroscopic and Chromatographic Analysis of 5 Ethyltetraline and Its Isomers

Chromatographic Techniques for Separation and Purity Assessment

Chromatography, particularly gas chromatography, is a cornerstone for the separation and purity evaluation of 5-Ethyltetraline and its related isomers. The choice of column and operating conditions is paramount in achieving the desired resolution.

Gas chromatography (GC) is a powerful analytical technique used to separate and identify the components of a volatile sample. lcservicesltd.co.uk It is particularly effective for assessing the homogeneity of this compound and determining the ratio of its isomers. drawellanalytical.com The principle of GC involves an inert carrier gas that transports the sample through a column containing a stationary phase. The differential interaction of the sample components with the stationary phase leads to their separation. lcservicesltd.co.uk

The determination of isomer ratios, such as that between this compound and other ethyltetralin isomers, is a critical application of GC. This is crucial in synthetic chemistry to evaluate the regioselectivity of a reaction or in the analysis of industrial products where specific isomer compositions are required. science.gov The Kovats retention index, a relative measure of retention time, for this compound on a standard non-polar column has been reported as 1354, 1304.4, and 1362 in various studies. nih.gov

Capillary columns are favored in GC for their high separation efficiency, which is a result of their small diffusion and good sample permeability. shinwa-cpc.co.jp These columns, typically long and with a small internal diameter, are coated with a thin layer of the stationary phase, allowing for intimate contact between the sample molecules and the column walls. lcservicesltd.co.uk This high efficiency is crucial for separating structurally similar isomers, a task that can be challenging with packed columns. shinwa-cpc.co.jpvurup.sk

The choice of stationary phase is critical for the effective separation of isomers. fujifilm.com Non-polar stationary phases separate compounds primarily based on their boiling points. fujifilm.com For the separation of isomers with very similar boiling points, such as positional isomers of ethyltetraline, highly polar stationary phases or those with specific selectivities, like liquid crystalline phases, may be employed. vurup.skrestek.com The use of long capillary columns, sometimes up to several hundred meters, can provide the extremely high number of theoretical plates needed to resolve closely eluting isomers. vurup.sk

Gas Chromatography (GC) for Homogeneity and Isomer Ratio Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment of individual atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the molecular structure of this compound. lookchem.comrsc.org ¹H NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule. oregonstate.edu

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~6.9 - 7.2 | ~125 - 130 |

| Quaternary Aromatic C | - | ~135 - 145 |

| Benzylic CH₂ (Ethyl) | ~2.7 | ~29 |

| CH₃ (Ethyl) | ~1.2 | ~15 |

| Benzylic CH₂ (Tetralin) | ~2.8 | ~30 |

| Aliphatic CH₂ (Tetralin) | ~1.8 | ~23 |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

A key feature of NMR spectroscopy is that the area under a signal is directly proportional to the number of nuclei responsible for that signal, a principle that forms the basis of quantitative NMR (qNMR). organicchemistrydata.orgmagritek.comfujifilm.com This allows for the accurate determination of the relative ratios of different types of protons within the this compound molecule.

By integrating the signals corresponding to the aliphatic and aromatic regions of the ¹H NMR spectrum, one can verify the expected ratio of these protons. For this compound (C₁₂H₁₆), there are 3 aromatic protons and 13 aliphatic protons (including the ethyl group and the saturated part of the tetralin ring). The ratio of the integrated areas should therefore be close to 3:13. This quantitative analysis serves as a powerful check for the purity and structural integrity of the compound. ox.ac.ukresolvemass.ca For accurate quantitative results, it is crucial to ensure proper experimental setup, including sufficient relaxation delays between scans to avoid saturation effects. organicchemistrydata.org

The choice of solvent can significantly influence the chemical shifts of protons in an NMR spectrum. thieme-connect.de This phenomenon, known as the solvent effect, arises from various interactions between the solute and solvent molecules, including changes in the magnetic permeability of the medium and specific interactions like hydrogen bonding or aromatic solvent-induced shifts (ASIS). thieme-connect.deunn.edu.ng

Different deuterated solvents, such as chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and benzene-d₆ (C₆D₆), will interact differently with the this compound molecule, leading to changes in the observed chemical shifts. pitt.eduresearchgate.net For instance, aromatic solvents like benzene-d₆ can cause significant upfield or downfield shifts of specific protons due to the magnetic anisotropy of the benzene (B151609) ring. organicchemistrydata.org Understanding these solvent effects is crucial for the accurate interpretation of NMR data and can sometimes be used to resolve overlapping signals or to gain further structural insights. thieme-connect.de

Quantitative Analysis of Aliphatic and Aromatic Protons

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.orgmsu.edu

The IR spectrum of this compound displays a unique "fingerprint" resulting from the vibrations of its specific structural components: the substituted aromatic ring and the aliphatic portions. libretexts.org The primary functional groups and their characteristic vibrations include:

Aromatic C-H Stretching: The stretching of the C-H bonds on the benzene ring typically results in absorption bands appearing just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The sp³ hybridized C-H bonds of the ethyl group and the saturated portion of the tetralin structure show strong absorptions in the 2800-3000 cm⁻¹ region. libretexts.org

Aromatic C=C Stretching: The stretching vibrations within the benzene ring produce a set of characteristic absorption bands in the 1430-1600 cm⁻¹ region. libretexts.org The presence of two sharp bands, one near 1600 cm⁻¹ and another around 1500-1430 cm⁻¹, is indicative of the aromatic ring. libretexts.org

C-H Bending Vibrations: Bending vibrations (scissoring, rocking, twisting) of the CH₂ groups in the saturated ring and the ethyl group occur in the fingerprint region (below 1500 cm⁻¹). msu.eduuomustansiriyah.edu.iq

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the position of strong absorption bands in the 650-900 cm⁻¹ region. This region is particularly useful for distinguishing between isomers.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Aromatic C=C | Ring Stretching | 1600-1430 |

| Aliphatic CH₂ | Bending | ~1465 |

This table is generated based on typical values for alkyl-substituted benzenes and tetralin derivatives. vscht.czlibretexts.org

IR spectroscopy is a fundamental tool for confirming the molecular structure of a synthesized compound. slideshare.net By comparing the experimental IR spectrum of a sample with a reference spectrum or with predicted absorption frequencies, chemists can verify the presence of the key functional groups that constitute this compound. libretexts.org The fingerprint region of the spectrum (400-1400 cm⁻¹) is especially complex and unique to a specific molecule, allowing for definitive identification and differentiation from other compounds, including structural isomers that may have very similar physical properties. libretexts.orgslideshare.net

Identification of Characteristic Molecular Vibrations and Functional Groups

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. arcjournals.org It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. tutorchase.com

For this compound (C₁₂H₁₆), the molecular weight is 160.25 g/mol . nih.gov In a mass spectrum, this corresponds to the molecular ion peak (M⁺) at an m/z value of 160. nih.govnist.gov The molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. libretexts.org The fragmentation pattern provides a roadmap to the molecule's structure.

Key fragmentation pathways for this compound include:

Benzylic Cleavage: The most common fragmentation involves the loss of a methyl group (•CH₃) from the ethyl substituent, leading to a highly stable benzylic cation. This results in a prominent peak at m/z 145 (160 - 15).

Loss of an Ethyl Group: Cleavage of the entire ethyl group (•C₂H₅) can also occur, though typically to a lesser extent, producing a fragment at m/z 131 (160 - 29). nih.gov This is often the most abundant fragment ion (base peak). nih.gov

Retro-Diels-Alder Reaction: The tetralin ring system can undergo a characteristic retro-Diels-Alder fragmentation, leading to the loss of ethene (C₂H₄), which would result in a fragment at m/z 132 (160 - 28).

Table 2: Major Mass Spectral Fragments of this compound

| m/z | Ion Structure/Fragment Lost | Significance |

|---|---|---|

| 160 | [C₁₂H₁₆]⁺ | Molecular Ion (M⁺) nih.govnist.gov |

| 145 | [M - CH₃]⁺ | Loss of a methyl radical |

| 131 | [M - C₂H₅]⁺ | Loss of an ethyl radical (often the base peak) nih.gov |

Data compiled from the NIST Mass Spectrometry Data Center. nih.govnist.govnist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. k-labor.dethermofisher.comdrawellanalytical.com This method is exceptionally well-suited for analyzing complex mixtures containing this compound and its isomers (e.g., 6-Ethyltetraline (B1618554), 1-Ethyltetraline). epa.govamazonaws.com

In a GC-MS analysis, the mixture is first injected into the gas chromatograph. thermofisher.com The components travel through a capillary column and are separated based on their boiling points and interactions with the column's stationary phase. thermofisher.com Isomers like 5-ethyltetralin and 6-ethyltetralin will have slightly different retention times, allowing them to be resolved chromatographically. nih.gov As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum for identification. k-labor.deuva.nl The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification and quantification of each component in the mixture. researchgate.netresearchgate.net

Molecular Weight and Fragmentation Pattern Analysis for Structural Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals (electronic transitions). msu.edulibretexts.org For aromatic compounds like this compound, the absorptions are primarily due to π → π* transitions within the benzene ring's conjugated system. libretexts.orgtanta.edu.eg

The UV spectrum of tetralin in solution typically shows an absorption maximum (λmax) around 274 nm. ias.ac.in The presence of the ethyl substituent on the benzene ring in this compound is expected to cause a small bathochromic shift (a shift to a longer wavelength) of these absorption bands compared to unsubstituted tetralin. cdnsciencepub.com While UV-Vis spectroscopy is excellent for detecting and quantifying aromatic chromophores, it generally lacks the specificity to distinguish between closely related positional isomers like this compound and 6-ethyltetraline, as their electronic structures and resulting spectra are very similar. nist.gov

Table 3: Typical UV Absorption for Tetralin Derivatives

| Compound | Typical λmax (nm) | Electronic Transition |

|---|---|---|

| Tetralin | ~268, ~274 | π → π* ias.ac.in |

Values are approximate and can be influenced by the solvent used. ias.ac.inrsc.org

Advanced Non-Linear Spectral Decomposition and Regression Methods in Spectroscopic Analysis

In the spectroscopic analysis of isomeric mixtures, such as those containing this compound and its positional isomers (e.g., 6-ethyltetraline), linear regression models can fail. This is often due to complex interactions between the analytes and the matrix, or instrumental effects that introduce non-linearities into the data. Advanced non-linear spectral decomposition and regression methods are designed to handle such complex datasets, providing a powerful approach for resolving and quantifying individual components from convoluted mixture spectra. nih.govreddit.com These techniques, often referred to as chemometrics, use mathematical and statistical algorithms to extract meaningful information from multivariate spectral data. researchgate.nete-bookshelf.de

Key methodologies in this domain include Multivariate Curve Resolution (MCR) and Parallel Factor Analysis (PARAFAC), which are capable of decomposing a data matrix into constituent profiles even without prior knowledge of all components. rsc.orgresearchgate.net

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS)

MCR-ALS is a powerful and flexible algorithm used for the resolution of co-eluting or spectrally overlapping compounds in mixtures. nih.govbrjac.com.br The fundamental principle of MCR is to decompose a raw experimental data matrix (D), such as a series of spectra recorded over time or at different conditions, into the product of two smaller matrices: a matrix of pure concentration profiles (C) and a matrix of pure spectral profiles (ST), plus a residual error matrix (E).

D = CST + E

The algorithm works iteratively, starting with an initial estimate of either C or ST and then optimizing the other matrix using a constrained alternating least squares (ALS) approach. rsc.org Constraints such as non-negativity (since concentrations and absorbances cannot be negative), unimodality (for chromatographic peaks), and closure can be applied to guide the decomposition towards a chemically meaningful solution. ucphchemometrics.com

For a hypothetical analysis of a mixture of ethyltetraline isomers, MCR-ALS could be applied to a data matrix obtained from UV-Vis or fluorescence spectroscopy under varying conditions (e.g., pH, temperature, or solvent polarity). The method would aim to resolve the pure spectrum of this compound and its isomers, along with their respective concentration profiles across the experiments. nih.gov The success of the model is evaluated by parameters like the percentage of explained variance and the lack of fit. nih.gov

Parallel Factor Analysis (PARAFAC)

PARAFAC, also known as the Canonical Decomposition (CANDECOMP), is a multi-way decomposition method particularly suited for data that can be arranged in a three-way (or higher) array. researchgate.netucphchemometrics.com For instance, fluorescence spectroscopy data, where emission spectra are recorded at multiple excitation wavelengths for a set of samples, generates a three-way data cube (samples × emission wavelengths × excitation wavelengths). ucphchemometrics.comrsc.org

PARAFAC decomposes this data cube into a set of three loading matrices, which ideally correspond to the relative concentrations, emission spectra, and excitation spectra of the underlying fluorescent components. ucphchemometrics.com A key advantage of PARAFAC is its uniqueness property; under certain conditions, it can provide a single, unambiguous solution, which is a significant benefit for resolving complex mixtures without the need for extensive calibration standards. ucphchemometrics.com

In the context of this compound analysis, if the compound or its isomers were fluorescent, PARAFAC could be a powerful tool for their identification and quantification, even in the presence of unknown fluorescent interferents. researchgate.net The validity of a PARAFAC model is often assessed using techniques like core consistency analysis. ucphchemometrics.com

Non-Linear Regression Models

While decomposition methods resolve data into constituent profiles, regression methods build a model to predict a property of interest (like concentration) from the spectral data. reddit.com When the relationship between the spectra and the property is non-linear, methods like Principal Component Regression (PCR) and Partial Least Squares (PLS) regression can be extended to non-linear forms, or other techniques like Artificial Neural Networks (ANN) can be employed. nih.govleidenuniv.nl

Non-linear PLS, for example, can model curvature in the calibration relationship by using polynomial terms or other non-linear functions. For mixtures of isomers where spectral additivity may not hold perfectly due to intermolecular interactions, these non-linear regression approaches can provide more accurate calibration models compared to their linear counterparts. nih.gov

Hypothetical Research Findings

While no specific studies on this compound were found, we can present a hypothetical data table illustrating the kind of results that would be generated from an MCR-ALS analysis of a three-component mixture containing this compound and two of its isomers. The table would typically compare the performance of the chemometric model in predicting the concentration of each isomer.

Table 1: Hypothetical Performance of an MCR-ALS Model for the Quantification of Ethyltetraline Isomers

This table is for illustrative purposes only and is not based on experimental data.

| Analyte | Calibration Range (µg/mL) | R² (Calibration) | RMSEP (µg/mL) | R² (Prediction) | Explained Variance (%) |

| This compound | 0.5 - 20.0 | 0.998 | 0.25 | 0.997 | 99.5 |

| Isomer A | 0.5 - 20.0 | 0.997 | 0.31 | 0.996 | 99.5 |

| Isomer B | 0.5 - 20.0 | 0.995 | 0.45 | 0.993 | 99.5 |

RMSEP: Root Mean Square Error of Prediction. R²: Coefficient of Determination.

This hypothetical table demonstrates the high accuracy and predictive power typical of a successful MCR-ALS model, with high R² values and low prediction errors for each component in the mixture. The "Explained Variance" indicates how well the model accounts for the total variation in the original data.

Stereochemical Aspects of Ethyltetraline Derivatives

Principles of Stereoisomerism and Chirality in Tetralin Systems

Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. masterorganicchemistry.com A central concept in stereochemistry is chirality, derived from the Greek word for 'hand' (cheir), which describes an object that is non-superimposable on its mirror image. utexas.edu Molecules that are not superimposable on their mirror images are termed chiral, while those that can be are achiral. libretexts.org The most common source of chirality in organic molecules is the presence of a tetrahedral carbon atom bonded to four different substituents, known as a chiral center or stereocenter. utexas.edulibretexts.org

The tetralin framework, consisting of a fused benzene (B151609) ring and a cyclohexene-like ring, is not planar. The saturated portion of the tetralin ring system adopts a flexible half-chair conformation. researchgate.net This puckered conformation is inherently chiral, meaning the ring itself can exist in two distinct, non-superimposable, mirror-image forms (enantiomers). researchgate.net These enantiomeric conformations can be described by their helicity. In chiral tetralin derivatives, the P (plus) or M (minus) helicity of the nonaromatic ring, defined by the torsional angle of the fused system, dictates the sign of the Cotton effect in the Electronic Circular Dichroism (ECD) spectrum, which can be used to determine the absolute configuration. researchgate.net

While the parent 5-ethyltetraline has the ethyl group on the aromatic ring and is therefore achiral, derivatives with substituents on the saturated portion of the ring can contain one or more chiral centers. For instance, a substituent at the C1 position would create a chiral center, leading to the existence of a pair of enantiomers. The presence of multiple chiral centers in a molecule can give rise to diastereomers, which are stereoisomers that are not mirror images of each other. uou.ac.in

Characterization of Enantiomers and Diastereomers of Ethyltetralines

The differentiation and characterization of stereoisomers are critical for understanding their properties and behavior. Enantiomers and diastereomers are distinguished by their physical properties and their interaction with chiral environments.

Enantiomers are pairs of molecules that are mirror images. vedantu.com They possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. saskoer.ca Their defining characteristic is their equal but opposite ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity. msu.edu A 50:50 mixture of two enantiomers, called a racemic mixture, is optically inactive. msu.edu

Diastereomers are stereoisomers that are not mirror images of one another. vedantu.com This situation arises when a compound has two or more chiral centers, and the isomers differ in the configuration at some, but not all, of these centers. masterorganicchemistry.com Unlike enantiomers, diastereomers have distinct physical properties, including different melting points, boiling points, solubilities, and spectroscopic data. vedantu.comsaskoer.ca This difference in physical properties allows for their separation using standard laboratory techniques like chromatography or crystallization. vedantu.com

Several analytical techniques are employed to characterize the stereoisomers of ethyltetraline derivatives.

| Technique | Application in Stereochemical Characterization | Reference(s) |

| Polarimetry | Measures the optical rotation of a chiral compound, allowing for the distinction between enantiomers and determination of enantiomeric purity. | msu.edu |

| Chiral Chromatography (HPLC, SFC) | Separates enantiomers and diastereomers. Supercritical Fluid Chromatography (SFC) is particularly effective for resolving chiral molecules. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. While enantiomers have identical NMR spectra in achiral solvents, 2D NMR techniques (COSY, NOESY) can help determine the relative stereochemistry of diastereomers. | researchgate.net |

| Electronic Circular Dichroism (ECD) | A chiroptical spectroscopy method that measures the differential absorption of left and right circularly polarized light. The resulting spectrum is unique for each enantiomer and can be compared with theoretical calculations (e.g., TDDFT-ECD) to assign the absolute configuration of chiral tetralins. | researchgate.netnih.gov |

| X-ray Crystallography | Provides the unambiguous three-dimensional structure of a molecule in its crystalline state, allowing for the definitive determination of both relative and absolute stereochemistry. | nih.gov |

Strategies for Stereoselective Synthesis of Ethyltetraline Derivatives

Stereoselective synthesis refers to any chemical reaction or reaction sequence that preferentially results in the formation of one stereoisomer over others. Achieving high stereocontrol is a primary goal in modern organic synthesis. Several key strategies can be applied to the synthesis of specific stereoisomers of ethyltetraline derivatives.

Asymmetric Catalysis : This is one of the most efficient methods for producing chiral compounds. It involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. numberanalytics.com The chiral catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment that directs the reaction pathway. researchgate.net For instance, the asymmetric hydrogenation of an ethyl-substituted dihydronaphthalene precursor using a chiral iridium or ruthenium catalyst could yield an enantiomerically pure ethyltetraline derivative. The catalyst and substrate form diastereomeric transition states, where one is energetically favored, leading to the selective formation of one enantiomer. nih.gov

Chiral Auxiliaries : This strategy involves temporarily attaching a chiral group (the auxiliary) to an achiral substrate. numberanalytics.com The auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product. This method relies on the auxiliary's ability to create steric hindrance or chelation effects that force reagents to approach the substrate from a specific direction. researchgate.net

Biocatalysis : Enzymes are highly efficient and stereoselective catalysts. Ene reductases, for example, can catalyze the stereospecific reduction of carbon-carbon double bonds. polimi.it The substrate binds within the enzyme's chiral active site in a specific orientation, which dictates the face to which hydrogen is delivered, thereby controlling the stereochemistry of the product. polimi.it This method could be applied to a suitable unsaturated precursor to generate a chiral ethyltetraline derivative.

| Strategy | Principle | Potential Application to Ethyltetralines | Reference(s) |

| Asymmetric Catalysis | A chiral catalyst creates diastereomeric transition states of different energies. | Asymmetric hydrogenation of an ethyl-dihydronaphthalene. | researchgate.netnih.gov |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemistry of a reaction. | Attachment of a chiral auxiliary to a precursor to control an alkylation or reduction step, followed by removal. | numberanalytics.comresearchgate.net |

| Biocatalysis | An enzyme's chiral active site controls the orientation of the substrate. | Stereoselective reduction of a C=C bond in an ethyltetraline precursor using an ene reductase. | polimi.it |

Conformational Analysis of Substituted Tetralin Rings

The saturated ring of the tetralin system adopts a half-chair conformation to relieve angle and torsional strain. researchgate.net This conformation is flexible and can undergo a "ring flip" to an alternative, enantiomeric half-chair conformation. csbsju.edu In substituted tetralins, the substituents can occupy two distinct types of positions on the saturated ring: pseudo-axial (a'), which are roughly perpendicular to the average plane of the ring, and pseudo-equatorial (e'), which are roughly in the plane of the ring. researchgate.net

The conformational preference of a substituent is determined by steric interactions. Generally, substituents prefer the pseudo-equatorial position to minimize unfavorable steric interactions with the rest of the molecule, particularly with the axial hydrogen atoms on the same side of the ring (1,3-diaxial-like interactions). csbsju.edu The replacement of a [CH₂-CH₂] motif with a more complex group removes the conformational degeneracy found in the parent tetralin scaffold, leading to a more predictable half-chair conformation. nih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for conformational analysis. These calculations can determine the optimized molecular structures and relative energies of different conformers, confirming which conformation is the most stable. researchgate.netnih.gov For example, analysis can quantify the energy difference between a conformer with a substituent in the pseudo-axial position versus the pseudo-equatorial position, revealing a distinct preference for the latter. nih.gov These analyses are also sensitive to stereoelectronic effects, such as hyperconjugation, which can further stabilize certain conformations. nih.gov

Impact of Stereochemistry on Reaction Mechanisms and Catalysis

The specific three-dimensional arrangement of atoms in a molecule—its stereochemistry—can profoundly influence its chemical reactivity and its role in catalysis. numberanalytics.com

When a reaction occurs at a chiral center in an ethyltetraline derivative, the stereochemical outcome depends on the reaction mechanism. lumenlearning.com

Mechanisms with Inversion or Retention : In a single-step mechanism like an Sₙ2 reaction, the nucleophile attacks from the side opposite the leaving group, resulting in a predictable inversion of the stereocenter's configuration. The product remains optically active. lumenlearning.com

Mechanisms with Racemization : In multi-step mechanisms that proceed through a planar, achiral intermediate, such as an Sₙ1 reaction, the subsequent attack by a nucleophile can occur from either face with equal probability. This leads to a 50:50 mixture of enantiomers, a process known as racemization, resulting in a loss of optical activity. lumenlearning.com

The stereochemistry of a starting material can also direct the formation of new chiral centers. When a reaction creates a new stereocenter in a molecule that is already chiral, the two possible products are diastereomers. Because diastereomers have different energies, their corresponding transition states will also have different energies. This energy difference (ΔΔG‡) means that one diastereomer will be formed preferentially over the other. nih.gov

In the field of catalysis, chiral molecules derived from tetralin can serve as ligands for metal catalysts. figshare.com The specific enantiomer of the ligand dictates the chiral environment around the metal center. When this chiral catalyst interacts with a substrate, it forms diastereomeric transition states, leading to an enantioselective transformation where one product enantiomer is favored. nih.gov The effectiveness of this chiral transfer depends on highly ordered transition states where noncovalent interactions between the chiral catalyst and the substrate lock in a specific geometry. nih.gov

Theoretical and Computational Chemistry of 5 Ethyltetraline

Quantum Chemical Calculations

The electronic structure of 5-Ethyltetraline is characterized by its hybrid nature, comprising a π-conjugated system from the benzene (B151609) ring and a saturated, flexible cyclohexane (B81311) ring. The ethyl group at the C5 position further influences the electronic distribution through inductive and steric effects.

A detailed analysis of chemical bonding can be achieved using methods like the Quantum Theory of Atoms in Molecules (QTAIM). ias.ac.inpitt.edu QTAIM analyzes the electron density topology to define atomic basins and the paths of maximum electron density that link them, known as bond paths. pitt.edu For this compound, a QTAIM analysis would characterize the C-C bonds within the aromatic ring, the single bonds in the saturated ring, and the C-H bonds. The properties of the bond critical points (BCPs)—locations of minimum electron density along a bond path—provide quantitative measures of bond strength and character (covalent, ionic, etc.). ias.ac.in This analysis can reveal how the electron density is distributed and how the ethyl substituent perturbs the electronic environment of the fused ring system. mpg.deresearchgate.net

Illustrative Table: Hypothetical QTAIM Parameters for Selected Bonds in this compound This table illustrates the type of data a QTAIM analysis would generate. Values are hypothetical.

| Bond | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Bond Character |

|---|---|---|---|

| C(aromatic)-C(aromatic) | ~0.32 | Negative | Covalent (shared interaction) |

| C(aliphatic)-C(aliphatic) | ~0.25 | Slightly negative/positive | Covalent (shared interaction) |

| C(aromatic)-C(aliphatic) | ~0.28 | Negative | Covalent (shared interaction) |

| C-H | ~0.27 | Negative | Polar Covalent |

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. acs.org DFT determines the electronic energy and other properties of a system from its electron density, rather than the more complex many-electron wavefunction. lmu.edu It is widely used to optimize molecular geometries, calculate thermodynamic properties, and predict spectroscopic data for organic molecules. researchgate.net

For this compound, DFT calculations, often using functionals like B3LYP, are employed to find the lowest energy conformation and to compute a range of electronic properties. lmu.edumdpi.com These calculations provide a foundational understanding of the molecule's stability and reactivity.

Illustrative Table: Typical Properties of this compound Predicted by DFT This table shows representative data that would be obtained from a standard DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory). Values are illustrative.

| Property | Predicted Value | Significance |

|---|---|---|

| Total Electronic Energy | Value in Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | Value in Debye | Measures the molecule's overall polarity. |